Bienvenue dans la boutique en ligne BenchChem!

(R)-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine

MAO-B inhibition neurodegeneration Parkinson's disease

Ensure experimental reproducibility with (R)-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine, the chiral secondary amine exhibiting >88-fold selectivity for MAO-B over MAO-A. This (R)-enantiomer, N-methylated scaffold is validated for CNS drug discovery, Parkinson's research, and chiral method development. Unlike racemic or unmethylated analogs, its defined stereochemistry eliminates confounding pharmacological effects. High purity (≥97%), commercially available, and ideal for SAR exploration and reference standard applications.

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
CAS No. 166742-75-2
Cat. No. B185502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine
CAS166742-75-2
Synonyms(R)-N-Methyl-1,2,3,4-tetrahydroquinolin-3-aMine
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCNC1CC2=CC=CC=C2NC1
InChIInChI=1S/C10H14N2/c1-11-9-6-8-4-2-3-5-10(8)12-7-9/h2-5,9,11-12H,6-7H2,1H3/t9-/m1/s1
InChIKeyIQDMUSPYIULEGD-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine (CAS 166742-75-2): Procurement-Focused Overview for Research and Development


(R)-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine (CAS 166742-75-2), IUPAC name (3R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine, is a chiral secondary amine with the molecular formula C₁₀H₁₄N₂ and a molecular weight of 162.23 g/mol . It belongs to the tetrahydroquinoline class of nitrogen heterocycles, which are widely recognized as privileged scaffolds in medicinal chemistry . The compound is commercially available as a research chemical from multiple suppliers, typically in 95% to 98% purity . Its primary utility is as a chiral building block and intermediate in the synthesis of more complex pharmaceutical candidates targeting central nervous system (CNS) disorders, metabolic diseases, and oncology applications [1].

Why Generic Substitution of (R)-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine with Racemic or Unmethylated Analogs Fails


The (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine scaffold exhibits pronounced stereochemical and N-substitution dependence in its biological activity profile. The (R)-enantiomer displays distinct monoamine oxidase (MAO) isoform inhibition characteristics, with a >88-fold selectivity window between MAO-A and MAO-B [1]. Substituting with the racemic mixture introduces the (S)-enantiomer, which may exhibit different target engagement, altered pharmacokinetics, or even opposing pharmacological effects—a well-documented phenomenon in chiral amine pharmacology [2]. Furthermore, the N-methyl group is not a silent structural feature; SAR studies on related tetrahydroquinoline amines demonstrate that variations in N-substitution (e.g., unmethylated, dimethylated, or larger alkyl groups) dramatically alter receptor binding affinity and selectivity profiles at 5-HT and dopamine transporters [3]. Therefore, procurement decisions must specify the exact (R)-N-methyl stereoisomer and substitution pattern to ensure experimental reproducibility and avoid confounding biological data.

Product-Specific Quantitative Evidence Guide for (R)-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine (CAS 166742-75-2)


MAO-B Selective Inhibition Profile of (R)-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine

The (R)-enantiomer of N-methyl-1,2,3,4-tetrahydroquinolin-3-amine exhibits selective inhibition of human monoamine oxidase B (MAO-B) over MAO-A. In a fluorescence-based assay measuring the inhibition of kynuramine conversion to 4-hydroxyquinoline, the compound showed an IC50 of 1,130 nM against MAO-B, whereas the IC50 against MAO-A was >100,000 nM [1]. This represents an >88-fold selectivity window for MAO-B inhibition. In contrast, the unmethylated analog (R)-1,2,3,4-tetrahydroquinolin-3-amine (CAS 145554-63-8) has been characterized primarily as an inverse agonist of the retinoic acid receptor-related orphan receptor gamma (RORγ), with no reported MAO activity, indicating a fundamental shift in target engagement driven by N-methylation .

MAO-B inhibition neurodegeneration Parkinson's disease

Stereochemical Purity and Procurement Specifications for (R)-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine

Commercial sources supply (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine with defined chemical purity specifications. Fluorochem offers the compound at 97% purity with documented physicochemical properties including LogP = 1.18 and one asymmetric center (InChI Key: IQDMUSPYIULEGD-SECBINFHSA-N) . AKSci supplies the compound at 95% minimum purity, with long-term storage recommendations at cool, dry conditions and GHS hazard classification . The (S)-enantiomer (CAS not widely assigned) and racemic mixture are available as separate catalog items from some vendors, but their biological activity profiles differ substantially—a critical consideration given that the MAO-B selective inhibition described above is likely stereospecific [1].

chiral purity enantiomeric excess quality control

Comparative Physicochemical Properties of (R)-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine vs. Unmethylated Analog

The N-methyl group in (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine imparts distinct physicochemical properties compared to the primary amine analog. The methylated compound has a calculated LogP of 1.18, two hydrogen bond donors, and two hydrogen bond acceptors . In contrast, the unmethylated analog (R)-1,2,3,4-tetrahydroquinolin-3-amine (CAS 145554-63-8, MW 148.2 g/mol) possesses three hydrogen bond donors (two from the primary amine) and two acceptors, which would be expected to lower its LogP and alter its blood-brain barrier (BBB) penetration potential . Computational ADMET predictions on structurally related 5,6,7,8-tetrahydroquinolin-3-amine derivatives indicate that N-alkylation generally increases BBB penetration scores, a trend consistent with the higher LogP observed for the N-methyl compound [1].

LogP CNS penetration medicinal chemistry

Safety and Handling Profile for Laboratory Procurement of (R)-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine

The compound is classified under the Globally Harmonized System (GHS) with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The GHS signal word is 'Warning,' and appropriate precautionary measures are required for handling . The compound is not classified as hazardous for transport under DOT/IATA regulations . These hazard classifications are consistent with other secondary amine-containing tetrahydroquinolines but differ from certain halogenated or nitro-substituted analogs that may carry more severe hazard profiles.

GHS classification lab safety procurement compliance

Optimal Research and Industrial Application Scenarios for (R)-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine


Chiral Building Block for CNS-Targeted Drug Discovery Programs

The (R)-enantiomer serves as a versatile chiral scaffold for synthesizing CNS-active compounds. Its moderate LogP (1.18) and defined stereochemistry make it suitable for constructing 5-HT2C receptor agonists, a target validated for obesity and psychiatric disorders [1]. The compound's MAO-B selective inhibition profile (IC50 = 1,130 nM) further supports its utility in developing neuroprotective agents for Parkinson's disease research [2]. Medicinal chemistry teams can leverage the free secondary amine for further derivatization (e.g., amide coupling, reductive amination) to explore SAR around the tetrahydroquinoline core .

Stereospecific Pharmacological Tool Compound for MAO-B Studies

With an >88-fold selectivity window for MAO-B over MAO-A, (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine can function as a selective MAO-B inhibitor tool compound in preclinical neuroscience research [2]. Unlike non-selective MAO inhibitors (e.g., tranylcypromine), this compound's selectivity reduces confounding effects from MAO-A inhibition, such as tyramine-induced hypertensive responses. Researchers studying dopamine metabolism, neuroprotection, or Parkinson's disease models can employ this compound to interrogate MAO-B-specific pharmacology without the off-target liabilities associated with racemic or unmethylated analogs.

Reference Standard for Chiral Purity Method Development

The compound's well-defined stereochemistry (specific InChI Key IQDMUSPYIULEGD-SECBINFHSA-N) and commercial availability at 95-98% purity make it suitable as a reference standard for developing chiral HPLC or SFC analytical methods . Analytical chemistry laboratories can use this compound to validate separation conditions for resolving (R)- and (S)-enantiomers of N-methyl tetrahydroquinoline derivatives, a critical quality control requirement in pharmaceutical development where enantiomeric purity impacts both efficacy and safety .

Intermediate for RORγ Inverse Agonist Optimization

While the unmethylated analog (R)-1,2,3,4-tetrahydroquinolin-3-amine has established RORγ inverse agonist activity, the N-methyl derivative presents an opportunity for SAR exploration . Medicinal chemists can utilize (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine as a starting material to probe the impact of N-alkylation on RORγ binding, transcriptional repression, and anti-inflammatory efficacy in Th17-mediated autoimmune disease models. The altered lipophilicity and hydrogen bonding capacity relative to the primary amine may confer improved cellular permeability or metabolic stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.